4-((2,4-Difluorophenyl)amino)-2-morpholino-4-oxobutanoic acid
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Overview
Description
4-((2,4-Difluorophenyl)amino)-2-morpholino-4-oxobutanoic acid is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a difluorophenyl group, a morpholino group, and a butanoic acid moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2,4-Difluorophenyl)amino)-2-morpholino-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the difluorophenyl group. This can be achieved through halogenation reactions of phenol derivatives. Subsequent steps may include the formation of the morpholino group and the final coupling with the butanoic acid moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation reactions can lead to the formation of carboxylic acids or ketones.
Reduction reactions may produce amines or alcohols.
Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has significant applications in various scientific fields:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may serve as probes or inhibitors in biological studies.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.
Industry: It can be utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 4-((2,4-Difluorophenyl)amino)-2-morpholino-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. The difluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the morpholino group can modulate the compound's solubility and stability. The butanoic acid moiety may be involved in the formation of hydrogen bonds, contributing to the compound's biological activity.
Comparison with Similar Compounds
4-((2,4-Difluorophenyl)amino)-2-morpholino-4-oxobutanoic acid is structurally similar to other difluorophenyl derivatives and morpholino-containing compounds.
Uniqueness:
The presence of both the difluorophenyl and morpholino groups in a single molecule provides unique chemical and biological properties that distinguish it from other compounds.
Properties
IUPAC Name |
4-(2,4-difluoroanilino)-2-morpholin-4-yl-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O4/c15-9-1-2-11(10(16)7-9)17-13(19)8-12(14(20)21)18-3-5-22-6-4-18/h1-2,7,12H,3-6,8H2,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPBMKGKJIXXFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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